Fabesetron

説明

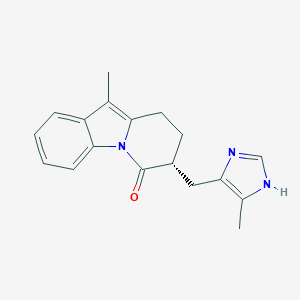

Structure

3D Structure

特性

IUPAC Name |

(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQMJRJRAHOAP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048169 | |

| Record name | Fabesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129300-27-2 | |

| Record name | (+)-FK 1052 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129300-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fabesetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fabesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABESETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Analogue Design of Fabesetron

Advanced Synthetic Methodologies for Fabesetron

The construction of the this compound molecule is centered around the synthesis of its core heterocyclic system, the pyrido[1,2-a]indole. Advanced methodologies in organic synthesis provide various pathways to this scaffold, ensure the correct three-dimensional arrangement of its atoms, and allow for isotopic labeling.

The pyrido[1,2-a]indole nucleus is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed for its construction. These pathways can be broadly categorized into methods that form the indole (B1671886) ring last and those that build the pyridine (B92270) ring onto an existing indole structure.

Key strategies for the synthesis of the pyrido[1,2-a]indole core include:

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular cyclization is a powerful tool. For instance, a suitably substituted pyridine can be coupled with an ortho-bromoaniline derivative. The resulting intermediate can then undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination to form the fused ring system.

Aryne Annulation: The reaction of 2-substituted pyridines with aryne precursors offers an efficient route to the pyrido[1,2-a]indole skeleton. This method involves the generation of a highly reactive aryne intermediate that undergoes a [4+2] cycloaddition-like process with the pyridine derivative to construct the fused system in a single step.

Acid-Catalyzed Cyclizations: The Fischer indole synthesis is a classic method that can be adapted for this purpose. A phenylhydrazine (B124118) derivative can be condensed with a ketone containing a pyridine moiety, followed by acid-catalyzed cyclization and rearrangement to form the indole portion of the molecule. Subsequent reactions can then be employed to form the final lactam ring found in this compound.

Table 1: Comparison of Selected Synthetic Pathways to Pyrido[1,2-a]indoles

| Synthetic Strategy | Key Reaction | Advantages | Potential Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | Intramolecular Heck or Buchwald-Hartwig | High efficiency, good functional group tolerance | Cost of catalyst, removal of metal residues |

| Aryne Annulation | [4+2] Cycloaddition | Rapid construction of the core structure | Generation and handling of reactive arynes |

| Acid-Catalyzed Cyclization | Fischer Indole Synthesis | Well-established, readily available starting materials | Harsh acidic conditions, potential for side reactions |

This compound possesses a single stereocenter, which is crucial for its biological activity. Therefore, controlling the stereochemistry during the synthesis is of paramount importance. Several strategies can be employed to achieve high stereochemical purity.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, in a key bond-forming step, a chiral Lewis acid or a transition metal complex with a chiral ligand can create a chiral environment that directs the reaction towards the desired stereoisomer.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter has been set, the auxiliary is removed. This method is robust and can provide high levels of stereocontrol.

Resolution of Racemates: In this approach, a 50:50 mixture of both enantiomers (a racemate) is synthesized. The enantiomers are then separated, often by reacting them with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Substrate-Controlled Synthesis: If the starting material is already chiral and derived from a natural source (the "chiral pool"), its inherent stereochemistry can be used to direct the stereochemical outcome of subsequent reactions.

Radiolabeled analogues of drug candidates are indispensable tools in pharmaceutical research, particularly for studying absorption, distribution, metabolism, and excretion (ADME) properties. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that its introduction does not alter the chemical properties of the molecule. wikipedia.orgnih.govalmacgroup.commoravek.com

The development of a radiosynthetic route for [¹⁴C]this compound would involve a multi-step synthesis where the ¹⁴C isotope is introduced as late as possible in the sequence to maximize the incorporation of radioactivity and minimize the handling of radioactive intermediates. nih.gov A potential strategy could involve:

Identification of a suitable labeling position: A metabolically stable position is chosen, for example, one of the methyl groups on the this compound molecule.

Selection of a ¹⁴C-labeled precursor: A commercially available, simple ¹⁴C-labeled building block, such as [¹⁴C]methyl iodide or [¹⁴C]acetic acid, would be selected.

Design of a convergent synthesis: The non-radioactive part of the molecule would be synthesized up to a late-stage intermediate. This intermediate would then be reacted with the ¹⁴C-labeled precursor to complete the synthesis of [¹⁴C]this compound.

For example, a precursor to the imidazole (B134444) side chain of this compound could be synthesized and then methylated using [¹⁴C]methyl iodide to introduce the isotopic label. This would be followed by coupling to the pyrido[1,2-a]indole core to yield the final radiolabeled product. Rigorous purification and analysis are required to ensure the radiochemical purity of the final compound.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. beilstein-journals.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation and the introduction of aminoalkyl groups, which is relevant for the synthesis of the side chain of this compound.

The general mechanism involves the formation of an electrophilic iminium ion from the aldehyde and the amine. The active hydrogen compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base.

Optimization of the Mannich reaction is crucial to ensure high yields and purity. Key parameters that can be adjusted include:

Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can significantly influence the reaction rate and selectivity.

Solvent: The polarity and protic/aprotic nature of the solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: Adjusting the temperature can control the reaction rate and minimize the formation of side products.

Reactant Stoichiometry: Varying the ratio of the three components can optimize the conversion of the limiting reagent.

Subsequent transformations of the initially formed Mannich base may be necessary to elaborate the side chain into the final structure found in this compound. These transformations could include functional group interconversions, reductions, or further coupling reactions, each requiring its own optimization.

Design and Synthesis of Pyrido[1,2-a]indole Derivatives

The design and synthesis of derivatives of a lead compound like this compound are a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, involves systematically modifying different parts of the molecule.

For this compound, potential modifications could include:

Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring of the pyrido[1,2-a]indole core could modulate lipophilicity and electronic properties, potentially affecting target binding and metabolic stability.

Modification of the lactam ring: The carbonyl group of the lactam could be reduced or replaced with other functional groups to probe the importance of this feature for biological activity.

Alteration of the imidazole side chain: The position and nature of the substituents on the imidazole ring can be varied. The length and flexibility of the linker connecting the side chain to the core can also be modified.

The synthesis of these derivatives would often follow similar pathways to the parent compound, but with the use of appropriately substituted starting materials or the introduction of new functional groups at intermediate stages.

Exploration of Bioisosteric Scaffolds

Bioisosterism is a strategy used in drug design to replace a functional group or a scaffold with another that has similar physical and chemical properties, with the goal of producing a compound with similar or improved biological activity. drughunter.comwikipedia.orgdeeporigin.com This can lead to enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.

For this compound, several parts of the molecule could be subject to bioisosteric replacement:

Lactam Ring: The lactam (a cyclic amide) could be replaced by other five-membered heterocyclic rings that can act as hydrogen bond acceptors, such as an oxazolidinone or a thiazolidinone.

Imidazole Ring: The imidazole ring is a common feature in biologically active molecules. It could be replaced by other five-membered aromatic heterocycles like pyrazole, triazole, or oxazole (B20620) to investigate the importance of the specific arrangement of nitrogen atoms and hydrogen bonding capabilities.

Core Scaffold: In a more exploratory approach, the entire pyrido[1,2-a]indole scaffold could be replaced with other fused heterocyclic systems that maintain a similar three-dimensional shape and orientation of key functional groups.

The synthesis of these bioisosteric analogues would require the development of new synthetic routes tailored to the construction of the desired alternative scaffolds.

Table 2: Examples of Potential Bioisosteric Replacements for this compound Moieties

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Lactam (Amide) | Oxazolidinone, Thiazolidinone, γ-Lactone | Modulate hydrogen bonding, metabolic stability, and polarity. |

| Imidazole | Pyrazole, Triazole, Oxadiazole, Thiazole | Alter pKa, hydrogen bonding pattern, and metabolic profile. |

| Benzene Ring | Thiophene, Pyridine | Modify electronic properties, solubility, and potential for new interactions. |

Based on a review of available scientific information, it is important to clarify a key detail regarding the chemical classification of this compound. The requested article outline focuses on the "" with a specific section on "Synthesis and Evaluation of Pyrimido[1,6-a]indole (B3349820) Analogues."

However, this compound is not a pyrimido[1,6-a]indole derivative. Chemical databases define this compound as an organic heterotricyclic compound with a core structure of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one, substituted with a (5-methyl-1H-imidazol-4-yl)methyl group at the 7R position and a methyl group at position 10.

The pyrimido[1,6-a]indole ring system is structurally distinct from the pyrido[1,2-a]indole core of this compound. Therefore, an article detailing the synthesis and evaluation of pyrimido[1,6-a]indole analogues would not be chemically relevant to this compound or its analogue design.

Due to this fundamental chemical discrepancy, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The synthesis and evaluation of pyrimido[1,6-a]indole analogues represent a different area of medicinal chemistry research separate from that of this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Fundamental Principles Governing Fabesetron's Biological Activity

The biological activity of this compound as a dual 5-HT3 and 5-HT4 receptor antagonist is intrinsically linked to its specific chemical structure ontosight.aiebi.ac.uk. SAR studies on pyrido[1,2-a]indol-6(7H)-ones, the structural class to which this compound belongs, have aimed to define the key structural features necessary for 5-HT3 receptor antagonism ebi.ac.uk. These studies have established that an aromatic moiety, a basic nitrogen, and a linking acyl group are essential elements for this activity ebi.ac.uk. This compound's structure incorporates these features, contributing to its observed pharmacological profile ontosight.ai.

Identification of Critical Pharmacophoric Elements for 5-HT3 Receptor Antagonism

Research into the pyrido[1,2-a]indol-6(7H)-one series, including compounds structurally related to this compound, has identified specific pharmacophoric elements critical for potent 5-HT3 receptor antagonism ebi.ac.uk.

Role of Aromatic Moieties in Receptor Recognition

Aromatic moieties play a significant role in the recognition and binding of ligands to the 5-HT3 receptor ebi.ac.uklww.com. While not always strictly required for binding, the presence of an aromatic system often leads to optimal affinity lww.com. In the case of this compound, the pyrido[1,2-a]indole backbone provides a substantial aromatic system that is involved in interactions with the receptor site ontosight.ai.

Significance of Basic Nitrogen Groups for Potency

A basic nitrogen group is a crucial element for high potency in 5-HT3 receptor antagonists ebi.ac.uk. For this compound, the (5-methyl-1H-imidazol-4-yl)methyl group attached at the 7-position of the pyrido[1,2-a]indol-6(7H)-one ring contains a basic nitrogen within the imidazole (B134444) ring ontosight.ai. This nitrogen is a key determinant of the compound's high potency at the 5-HT3 receptor ebi.ac.uk.

Importance of Linking Acyl Groups in Ligand-Receptor Interactions

A linking acyl group is another structural requirement defined for 5-HT3 receptor antagonists in the pyrido[1,2-a]indol-6(7H)-one series ebi.ac.uk. This group facilitates appropriate positioning and interaction of the other pharmacophoric elements with the receptor binding site ebi.ac.uk. This compound possesses an acyl group as part of its core pyrido[1,2-a]indol-6(7H)-one structure ontosight.aiuni.lu.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Substituent modifications on the core structure of compounds can significantly impact their receptor binding affinity and selectivity ucalgary.calibretexts.orgnih.gov. For pyrido[1,2-a]indol-6(7H)-ones, studies have shown that substituents at specific positions influence potency at the 5-HT3 receptor ebi.ac.uk. Specifically, the presence of methyl substituents at the 7- and 10-positions of the pyrido[1,2-a]indol-6(7H)-one ring was found to be important for high potency in 5-HT3 receptor antagonism ebi.ac.uk. This compound incorporates a methyl group at the 10-position and a substituted methyl group (the (5-methyl-1H-imidazol-4-yl)methyl group) at the 7-position, consistent with these findings ontosight.aiebi.ac.uk. The specific stereochemistry at the 7-position (7R) in this compound is also a defined characteristic of its structure ebi.ac.ukuni.lu.

Effects of Methyl Substituents on the Pyrido[1,2-a]indole Core

Research into pyrido[1,2-a]indol-6(7H)-ones, the core structure present in this compound, has shown that the position and presence of methyl substituents on this core can significantly impact 5-HT3 receptor antagonist activity. ebi.ac.uk Specifically, the highest potency was observed for compounds featuring methyl substituents at the 7- and 10- positions of the pyrido[1,2-a]indol-6(7H)-one ring. ebi.ac.uk this compound itself has a methyl group at the 10-position and the (5-methyl-1H-imidazol-4-yl)methyl group attached at the 7-position with a specific stereochemistry (7R). ebi.ac.ukuni.lu

Influence of Imidazole Ring Substituents on Pharmacological Profile

The imidazole ring, a key feature of this compound's structure, plays a vital role as a basic nitrogen moiety considered important for high potency as a 5-HT3 receptor antagonist. ebi.ac.uk this compound contains a 5-methyl substituent on its imidazole ring. ebi.ac.ukuni.lu Studies on related pyrimido[1,6-a]indoles, considered bioisosteres of the pyrido[1,2-a]indol-6(7H)-ones, also found high potency for compounds with 5-methyl substituents on the imidazole ring. ebi.ac.uk This suggests that the methyl group at this position on the imidazole ring contributes favorably to the pharmacological profile, likely by influencing binding interactions with the receptor.

Comparative SAR Analysis Across Related Chemical Classes

This compound belongs to a class of dihydropyridoindole derivatives. ncats.io Comparative SAR analysis often involves examining the activity of structurally related compounds to identify key features responsible for biological activity. wikipedia.org While specific detailed comparative SAR data for this compound against a broad range of related chemical classes were not extensively detailed in the search results, the mention of pyrimido[1,6-a]indoles as bioisosteres highlights a comparative approach where structural similarities and differences between these classes are evaluated in relation to their 5-HT3 antagonist activity. ebi.ac.uk The finding that a 5-methyl substituent on the imidazole ring is important in both series suggests common structural requirements for activity despite the difference in the fused ring system. ebi.ac.uk Other imidazole-containing compounds have been studied for various biological activities, and their SAR analyses often focus on the influence of substituents on the imidazole core and attached aromatic rings, providing a broader context for understanding the role of the imidazole moiety in drug design. nih.govmdpi.comchemijournal.comnih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a significant role in modern drug discovery and SAR elucidation by providing tools to model molecular interactions, predict activity, and design new ligands. researchgate.net These approaches can complement experimental SAR studies.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) required for biological activity. vcu.edu These features can include hydrogen bond acceptors, donors, lipophilic centers, and charged areas, arranged in specific spatial orientations. lww.com Pharmacophore models have been reported for 5-HT3 receptor antagonists, which would be relevant to understanding the key interactions of this compound with its target. vcu.edulww.com Ligand-based drug design utilizes information about known active ligands, like this compound, to identify new compounds with similar biological activity, often employing pharmacophore models or molecular similarity approaches. researchgate.netqima-lifesciences.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate structural or physicochemical properties of compounds with their biological activity. wikipedia.orgthinkswap.comcollaborativedrug.comchemrxiv.org By analyzing a series of compounds and their activities, QSAR models can predict the activity of new, untested compounds based on their structures. wikipedia.orgthinkswap.comcollaborativedrug.com While specific QSAR models developed explicitly for this compound were not detailed, QSAR is a standard technique used in SAR studies of drug candidates, including those targeting serotonin (B10506) receptors. wikipedia.orgvcu.eduthinkswap.comcollaborativedrug.com This approach can help identify which molecular descriptors are most important for potency and guide the design of more active analogs. collaborativedrug.com

In Silico Screening and Virtual Library Design

In silico screening involves computationally searching large databases of chemical compounds to identify potential drug candidates based on criteria such as predicted binding affinity or similarity to known active compounds. qima-lifesciences.commedchemica.comnih.govfrontiersin.orgnih.gov This can be structure-based (using the 3D structure of the target protein) or ligand-based (using information from known ligands). qima-lifesciences.com Virtual library design involves the computational generation of libraries of potential new compounds based on a core structure or a set of building blocks, which can then be subjected to in silico screening. medchemica.com These computational screening and design techniques can accelerate the discovery of novel ligands with desired SAR properties, although direct application to this compound's discovery process was not explicitly detailed in the search results. qima-lifesciences.commedchemica.comrsc.org

Molecular and Cellular Pharmacology of Fabesetron

Serotonin (B10506) Receptor Binding and Selectivity Profiling

Fabesetron exerts its pharmacological effects primarily through interactions with serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes. ebi.ac.ukncats.ioebi.ac.ukmedchemexpress.com Its activity as a dual antagonist at these receptors has been a key focus of research into its mechanism of action. ebi.ac.ukncats.ioebi.ac.ukmedchemexpress.com

High-Affinity Binding to 5-Hydroxytryptamine-3 (5-HT3) Receptors

This compound is characterized by its high-affinity binding to 5-HT3 receptors. ebi.ac.uk The 5-HT3 receptor is a ligand-gated ion channel that plays a significant role in the regulation of nausea and vomiting, as well as in gastrointestinal motility and visceral sensation. amegroups.orgwikipedia.org Antagonism of 5-HT3 receptors is a well-established mechanism for antiemetic effects. amegroups.orgwikipedia.org Studies have demonstrated this compound's potency in inhibiting responses mediated by 5-HT3 receptors. ebi.ac.ukncats.iomedchemexpress.com

Characterization of 5-Hydroxytryptamine-4 (5-HT4) Receptor Antagonism

In addition to its action at 5-HT3 receptors, this compound also functions as an antagonist at 5-HT4 receptors. ebi.ac.ukebi.ac.uk The 5-HT4 receptor is a G protein-coupled receptor (GPCR) involved in modulating gastrointestinal motility and secretion. ontosight.ai While 5-HT4 receptor agonists are known to accelerate gastrointestinal transit, antagonists like this compound can influence these processes in a different manner. ontosight.airesearchgate.netcore.ac.uk Research has characterized this compound's antagonistic activity at this receptor subtype. ebi.ac.ukebi.ac.uk

Competitive Binding Studies with Endogenous Ligands

Competitive binding assays are commonly used to validate the target engagement of compounds like this compound and to determine their affinity for specific receptors. nih.gov These studies involve the use of radiolabeled ligands that bind to the receptor, and the ability of the test compound (this compound) to displace the labeled ligand is measured. This allows for the determination of the binding affinity (e.g., Ki or IC50 values) of this compound for the 5-HT3 and 5-HT4 receptors and provides insight into its interaction with the receptor binding site in competition with endogenous ligands like serotonin (5-HT). nih.govnih.gov While specific detailed competitive binding data for this compound with endogenous ligands were not extensively detailed in the provided snippets, the mention of competitive binding assays confirms this as a method used in its characterization.

Intracellular Signaling Pathways Modulated by this compound

This compound's interaction with serotonin receptors leads to modulation of intracellular signaling pathways downstream of these receptors.

Investigation of G Protein-Coupled Receptor (GPCR) Signaling

As a 5-HT4 receptor antagonist, this compound modulates signaling pathways coupled to this GPCR. ebi.ac.ukebi.ac.uk GPCRs are a large family of cell surface receptors that, upon ligand binding, activate associated heterotrimeric G proteins, leading to the activation or inhibition of various intracellular effectors and second messengers. wikipedia.orgebi.ac.ukjax.org The specific signaling pathways modulated by 5-HT4 receptors typically involve the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, although other pathways can also be involved depending on the cell type and coupled G protein. wikipedia.orgebi.ac.uk As an antagonist, this compound would be expected to block or reduce the activation of these downstream signaling events initiated by 5-HT binding to the 5-HT4 receptor. wikipedia.orgebi.ac.uk

Analysis of Ligand-Gated Ion Channel Modulation

This compound's action as a 5-HT3 receptor antagonist involves the modulation of a ligand-gated ion channel. ebi.ac.ukamegroups.orgwikipedia.org The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. amegroups.org Upon binding of serotonin, these channels undergo a conformational change that opens an intrinsic ion pore, allowing the passage of ions, primarily sodium and potassium, across the cell membrane, leading to depolarization and excitation of the neuron. amegroups.orgkenhub.com By acting as an antagonist, this compound prevents serotonin from activating the 5-HT3 receptor channel, thereby inhibiting the influx of cations and the resulting depolarization. amegroups.orgwikipedia.org This modulation of ion channel activity is a direct consequence of this compound's binding to the receptor. amegroups.orgwikipedia.orgfrontiersin.orgnih.gov

Electrophysiological Studies in Cellular Models

Electrophysiological studies are crucial for understanding how a compound affects ion channels and receptor activity in cellular environments.

Modulation of Short-Circuit Current in Epithelial Tissues (e.g., Guinea-Pig Distal Colon)

The Ussing chamber technique is a widely used electrophysiological method for studying the transport properties of epithelial tissues, including those from the gastrointestinal tract like the distal colon physiologicinstruments.comwikipedia.org. This technique allows for the measurement of electrical parameters such as short-circuit current (Isc), which serves as an indicator of net ion transport across the epithelium wikipedia.org. While the Ussing chamber assay is a standard tool for assessing the impact of pharmacological agents on epithelial transport and integrity, specific data detailing the modulation of short-circuit current in guinea-pig distal colon by this compound were not found in the consulted literature. physiologicinstruments.com

Evaluation of Serotonin-Evoked Responses in Enteric Nervous System Models

The enteric nervous system (ENS), often referred to as the "second brain," is embedded in the lining of the gastrointestinal tract and independently regulates various aspects of gut function, including motility and secretion iffgd.orgwikipedia.orgmdpi.com. Serotonin (5-HT) is a key neurotransmitter in the ENS, playing a significant role in regulating intestinal secretion, gut motility, and mediating responses to luminal stimuli iffgd.orgwikipedia.orgmdpi.comnih.gov. This compound is characterized as a serotonin receptor antagonist, specifically exhibiting activity against both 5-HT3 and 5-HT4 receptors ebi.ac.ukresearchgate.net.

In the ENS, serotonin acting on 5-HT3 receptors can elicit fast excitatory postsynaptic potentials nih.gov. Activation of 5-HT4 receptors on enteric neurons is known to facilitate acetylcholine (B1216132) release biorxiv.org and can lead to the secretion of fluids, mucus, and serotonin iffgd.org. As an antagonist of these receptors, this compound would be expected to modulate these serotonin-evoked responses within the enteric nervous system by blocking the actions of endogenous serotonin at 5-HT3 and 5-HT4 receptor sites.

Molecular Interaction Analysis with Receptor Subunits and Accessory Proteins

This compound functions as a serotonin receptor antagonist, primarily targeting the 5-HT3 and 5-HT4 receptor subtypes ebi.ac.ukresearchgate.net. The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT4 receptor is a G protein-coupled receptor (GPCR) ebi.ac.ukresearchgate.netuq.edu.au.

GPCRs, like the 5-HT4 receptor, interact with heterotrimeric G proteins composed of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits uq.edu.aujvsmedicscorner.comebi.ac.uk. The specific combination of these subunits can influence receptor binding and downstream signaling ebi.ac.uk. Accessory proteins can also modulate the function of receptors, including GPCRs, by affecting signal transfer efficiency, specificity, or localization uq.edu.aujvsmedicscorner.comnih.govelifesciences.org. While this compound's antagonism of 5-HT3 and 5-HT4 receptors is established, detailed information regarding the specific molecular interactions of this compound with the subunits of these receptors or any associated accessory proteins was not found in the consulted search results.

High-Throughput Bioassay Screening and Activity Profiling

High-throughput screening (HTS) programs, such as the Toxicology in the 21st Century (Tox21) program, generate large datasets on the biological activity of numerous chemical compounds against a wide range of in vitro assays researchgate.netnih.govnih.govresearchgate.net. This compound is included in the Tox21 10K compound library, which comprises a diverse set of substances screened for toxicology applications researchgate.netnih.govfigshare.com. The data generated from these screenings provide compound activity scores, often reported using metrics like the curve rank nih.govresearchgate.net.

Utilization of Tox21 Program Data for Mechanistic Insights

Data from the Tox21 program serve as a valuable resource for gaining mechanistic insights into the biological activities of screened compounds nih.govresearchgate.net. By analyzing the activity profiles of compounds across a panel of diverse assays, researchers can infer potential mechanisms of action and identify pathways that are perturbed by these substances nih.govresearchgate.net. The Tox21 data on this compound can contribute to understanding its biological effects beyond its known serotonin receptor antagonism by revealing activity in other pathways or against other targets screened within the Tox21 program.

Chemical Clustering Based on Shared Biological Activity Profiles

Chemical clustering is a cheminformatics technique used to group compounds based on their structural similarity or shared biological activity profiles valencelabs.comfrontiersin.orginformationr.netresearchgate.net. The underlying hypothesis is that compounds with similar activity profiles may share similar molecular targets or modes of action nih.gov. Chemicals from the Tox21 library, including this compound, have been subjected to clustering analysis based on their bioassay screening data nih.govresearchgate.netfigshare.com. This process involves grouping compounds into clusters where members within a cluster exhibit more similar biological activity profiles to each other than to compounds in other clusters nih.govvalencelabs.com. Such clustering can help in identifying groups of compounds with potentially similar pharmacological effects or toxicological properties, aiding in further investigation and prioritization.

Preclinical Pharmacodynamics in in Vitro and Ex Vivo Systems

Gastrointestinal Motility Modulation in Isolated Organ Preparations

Studies utilizing isolated organ preparations have been instrumental in elucidating the effects of Fabesetron on gastrointestinal smooth muscle function and motility patterns. The compound's activity as a dual 5-HT3 and 5-HT4 receptor antagonist underlies its influence on these processes.

Effects on Colonic Function and Transit

Serotonin (B10506) receptors, including 5-HT3 and 5-HT4 subtypes, play significant roles in regulating colonic motility and transit core.ac.ukresearchgate.net. Antagonism of these receptors can influence the movement of content through the colon. Research indicates that 5-HT3 receptor antagonists can prolong intestinal transit core.ac.ukresearchgate.net. As a dual 5-HT3 and 5-HT4 antagonist, this compound's effects on colonic function involve the modulation of these serotonergic pathways. This compound has been implicated in endotoxin-induced motility disturbances in rats, suggesting an influence on colonic function in certain pathological states researchgate.net.

Mechanisms Underlying Inhibition of Peristaltic Reflexes

The peristaltic reflex, a fundamental motor pattern in the gastrointestinal tract responsible for propelling content, is influenced by various neurotransmitters, including serotonin. Studies using isolated segments of guinea pig distal colon have shown the involvement of 5-HT3, 5-HT4, and nicotinic receptors in the peristaltic reflex ebi.ac.uk. Inhibition of this reflex has been observed when combining selective 5-HT3 and 5-HT4 antagonists or by applying a dual 5-HT3/5-HT4 antagonist ebi.ac.uk. This suggests that this compound, through its dual antagonism, can inhibit peristaltic reflexes by interfering with serotonergic signaling pathways that contribute to the initiation and propagation of these contractions ebi.ac.uk.

Investigation of Emesis Pathways in Organotypic Cultures

While specific studies utilizing organotypic cultures to investigate this compound's effects on emesis pathways were not detailed in the provided information, preclinical research in animal models has demonstrated its antiemetic activity. The emetic reflex is a complex process mediated by various neurotransmitters, with serotonin, particularly via the 5-HT3 receptor, playing a key role vcu.edulww.com.

Assessment of Serotonin-Mediated Emetic Responses

This compound has shown antiemetic activity in animal models such as Suncus murinus (Asian house shrews) and ferrets ebi.ac.ukresearchgate.net. These models are commonly used to study emesis, including responses mediated by serotonin. This compound was effective in reducing emetic episodes induced by agents like methotrexate (B535133) (MTX) and copper sulfate (B86663), stimuli known to involve serotonin release and subsequent activation of emetic pathways ebi.ac.uk. Its effectiveness against MTX-induced delayed emesis in dogs, where a selective 5-HT3 antagonist (ondansetron) was not effective, suggests a potential role for 5-HT4 receptor antagonism in addition to 5-HT3 blockade in mediating antiemetic effects, particularly in delayed responses ebi.ac.uk.

Below is a summary of the receptor activity of this compound:

| Compound | Receptor Activity |

| This compound | 5-HT3 Receptor Antagonist |

| 5-HT4 Receptor Antagonist |

Preclinical Pharmacodynamics in Animal Models

In Vivo Studies on Gastrointestinal Motility and Function

Investigations in conscious rodent models have provided insights into the effects of Fabesetron on gastrointestinal motility, specifically colonic transit. ebi.ac.uktargetmol.com The compound's ability to modulate colonic function has been linked to its dual antagonism of 5-HT3 and 5-HT4 receptors. ebi.ac.uktargetmol.com

Effects on Colonic Transit in Conscious Rodent Models

In conscious rats, administration of 5-HT and 5-methoxytryptamine (B125070) resulted in a significant increase in fecal pellet output and accelerated colonic transit. ebi.ac.uk this compound, at a dose of 0.1 mg/kg orally, demonstrated complete inhibition of the increases in colonic transit stimulated by 5-HT (1 mg/kg subcutaneously). targetmol.commedchemexpress.commedchemexpress.com Furthermore, this compound significantly depressed the increase in fecal pellet output caused by wrap-restraint stress in rats, with an ED50 value of 0.21 mg/kg orally. ebi.ac.uktargetmol.commedchemexpress.com In fasted mice, intraperitoneal administration of 5-HT and 5-methoxytryptamine induced a dose-related increase in the incidence of diarrhea. ebi.ac.uk This 5-HT-induced diarrhea was inhibited by this compound with an ED50 value of 0.09 mg/kg orally. ebi.ac.uktargetmol.commedchemexpress.com These findings suggest a significant role for both 5-HT3 and 5-HT4 receptors in colonic function and indicate that this compound may have therapeutic potential for gastrointestinal dysfunction. ebi.ac.uk

Here is a summary of the effects of this compound on colonic function in rodents:

| Model | Stimulus | Endpoint | This compound Effect | ED50 (mg/kg p.o.) | Citation |

| Conscious Rats | 5-HT (1 mg/kg s.c.) | Colonic Transit | Completely inhibited increase | Not specified | targetmol.commedchemexpress.commedchemexpress.com |

| Conscious Rats | Wrap-restraint stress | Fecal Pellet Output | Significantly depressed increase | 0.21 | ebi.ac.uktargetmol.commedchemexpress.com |

| Fasted Mice | 5-HT (0.32 mg/kg i.p.) | Incidence of Diarrhea | Inhibited increase | 0.09 | ebi.ac.uktargetmol.commedchemexpress.com |

Collaborative Effects of Dual 5-HT3 and 5-HT4 Receptor Blockade

This compound's activity as a dual antagonist of both 5-HT3 and 5-HT4 receptors appears to contribute to its effects on gastrointestinal motility. ebi.ac.uktargetmol.com Studies investigating the peristaltic reflex in guinea pig distal colon suggested that 5-HT3, 5-HT4, and nicotinic receptors participate in the initiation and/or propagation of this reflex. ebi.ac.uk The data are consistent with the concept that these receptors are arranged in parallel in the neural pathways mediating the peristaltic reflex in the distal colon. ebi.ac.uk While selective 5-HT3 receptor antagonists like ondansetron (B39145) and granisetron (B54018) also showed inhibitory effects on 5-HT-stimulated colonic transit and stress-induced fecal pellet output, this compound demonstrated higher potency in these models. ebi.ac.uktargetmol.commedchemexpress.com This suggests that the combined blockade of both 5-HT3 and 5-HT4 receptors may offer advantages in modulating colonic function compared to selective 5-HT3 antagonism.

Characterization of Anti-Emetic Activity

This compound has been evaluated for its anti-emetic activity in various animal models of induced emesis, including those utilizing cisplatin (B142131) and methotrexate (B535133). ebi.ac.uktargetmol.commedchemexpress.comncats.io

Evaluation in Cisplatin-Induced Emesis Models (e.g., Suncus murinus, Ferrets)

In Suncus murinus, oral administration of this compound at a dose of 100 µg/kg completely prevented emesis induced by cisplatin (18 mg/kg, i.p.). ebi.ac.ukmedchemexpress.comfluoroprobe.com In ferrets, cisplatin-induced acute (10 mg/kg, i.v.) and delayed (5 mg/kg, i.p.) emesis were significantly reduced by single and multiple intravenous injections of this compound (3.2 mg/kg). ebi.ac.uk Granisetron, another 5-HT3 receptor antagonist, also significantly reduced cisplatin-induced emesis in ferrets at the same dose. ebi.ac.uk This suggests that 5-HT3 receptor blockade plays a significant role in preventing cisplatin-induced emesis in these models. However, one study suggested that blocking 5-HT4 receptors in addition to 5-HT3 receptors does not have an additional effect on the control of cisplatin-induced emesis. ebi.ac.uk

Here is a summary of the effects of this compound on cisplatin-induced emesis:

| Model | Emetic Agent | This compound Dose (Route) | Effect on Emesis | Citation |

| Suncus murinus | Cisplatin (i.p.) | 100 µg/kg (p.o.) | Completely prevented emesis | ebi.ac.ukmedchemexpress.comfluoroprobe.com |

| Ferrets | Cisplatin (i.v.) | 3.2 mg/kg (i.v.) | Significantly reduced acute and delayed emesis | ebi.ac.uk |

| Ferrets | Cisplatin (i.p.) | 3.2 mg/kg (i.v.) | Significantly reduced acute and delayed emesis | ebi.ac.uk |

Assessment in Methotrexate-Induced Delayed Emesis Models (e.g., Dogs)

Delayed emesis lasting up to 72 hours was observed in dogs treated with methotrexate (MTX) (2.5 mg/kg i.v.). ebi.ac.uk this compound administered intravenously as multiple injections every 12 hours during days 2 to 3 significantly reduced the emetic episodes caused by MTX at doses of 1 and 3.2 mg/kg. ebi.ac.uk Increasing the dose to 3.2 mg/kg of this compound significantly inhibited the number of emetic episodes induced by MTX, showing greater effectiveness than the 1 mg/kg dose. targetmol.commedchemexpress.com In contrast, ondansetron (1 mg/kg), a selective 5-HT3 receptor antagonist, was not effective in reducing MTX-induced delayed emesis in dogs. ebi.ac.uk Another 5-HT3/5-HT4 receptor antagonist, tropisetron (B1223216) (1 mg/kg), also inhibited the emetic episodes induced by MTX. ebi.ac.uk These results suggest that the 5-HT4 receptor may be partly involved in the mechanism of delayed emesis induced by MTX in dogs and that this compound may be useful against both acute and delayed emesis induced by cancer chemotherapy. ebi.ac.uk

Here is a summary of the effects of this compound on methotrexate-induced delayed emesis in dogs:

| Model | Emetic Agent | This compound Dose (Route) | Effect on Emetic Episodes | Citation |

| Dogs | MTX (i.v.) | 1 and 3.2 mg/kg (i.v. multiple doses) | Significantly reduced | ebi.ac.uktargetmol.commedchemexpress.com |

Differential Involvement of 5-HT4 Receptors in Emetic Pathways

The studies on MTX-induced delayed emesis in dogs suggest a role for 5-HT4 receptors in this specific emetic pathway, as the selective 5-HT3 antagonist ondansetron was ineffective, while the dual 5-HT3/5-HT4 antagonists this compound and tropisetron were effective. ebi.ac.uktargetmol.comcaltagmedsystems.fr This contrasts with the findings in cisplatin-induced emesis in Suncus murinus and ferrets, where selective 5-HT3 antagonists also showed efficacy, and dual blockade did not appear to offer additional benefit for cisplatin-induced emesis itself. ebi.ac.uk However, it was suggested that 5-HT4 receptors are at least partly involved in the mechanism of emesis induced by copper sulfate (B86663) in Suncus murinus. ebi.ac.uk These findings highlight potential differences in the involvement of 5-HT4 receptors depending on the emetic stimulus and the animal model used.

Assessment of Neuroactive Ligand-Receptor Interactions in vivo

This compound is characterized as a dual antagonist of 5-HT3 and 5-HT4 receptors. ebi.ac.uk Assessing the interaction of neuroactive ligands like this compound with their target receptors in vivo is crucial for understanding their pharmacodynamics. Techniques such as ex vivo receptor occupancy studies and in vitro radioligand binding assays are powerful tools used in drug discovery to demonstrate target engagement and characterize the binding of a drug to its receptor. sygnaturediscovery.com

Radioligand binding studies can determine the affinity of a compound for a receptor (Ki), receptor density (Bmax), and the equilibrium dissociation constant (Kd). sygnaturediscovery.com These studies can be performed using recombinant cell lines or native tissue from animal brains or other relevant tissues. sygnaturediscovery.com For 5-HT3 receptors, radiolabeled antagonists have been frequently used to characterize these receptors in live cells and in in vitro binding assays. unibe.ch

In vivo receptor binding studies can provide information on receptor occupancy in different brain regions or tissues and the time course of occupancy after administration of a compound. sygnaturediscovery.com Fluorescent ligands offer an alternative to traditional radioligand binding for quantifying binding interactions and can be used for live imaging of receptor-expressing tissues in vivo. unibe.chnih.gov

While specific in vivo receptor interaction data for this compound were not detailed in the search results, the compound's classification as a 5-HT3 and 5-HT4 receptor antagonist implies that preclinical studies would involve assessing its binding affinity and activity at these receptors using methods like those described. ebi.ac.uk The distribution of 5-HT3 receptors in the central and peripheral nervous systems, including the area postrema and gut, is relevant to the antiemetic and potential gastrointestinal effects of compounds targeting these receptors. nih.govmdpi.com

Methodological Considerations in Preclinical Animal Research

Preclinical animal research involving compounds like this compound requires careful consideration of various methodological aspects to ensure the generation of reliable and ethically sound data.

Selection and Validation of Appropriate Animal Models

The selection of appropriate animal models is a critical step in preclinical research. nih.govmdpi.com The choice of model depends on the specific research question and the physiological and pathophysiological relevance of the model to the human condition being studied. researchgate.netslideshare.netnih.gov For studying emesis and motion sickness, animal models that exhibit a vomiting reflex, such as ferrets and house musk shrews, are often preferred. usf.edundineuroscience.comslideshare.net Rodents, while widely used, lack this reflex, necessitating the use of alternative endpoints like pica. usf.edunih.govfrontiersin.orgresearchgate.net

Validation of animal models is essential to ensure that they accurately reflect aspects of the human condition or biological process under investigation. nih.govnih.gov This involves demonstrating that the model exhibits key characteristics of the disease or condition and responds to known therapeutic agents in a manner similar to humans. nih.govresearchgate.net For motion sickness models in rodents using pica, validation studies have aimed to confirm that this behavior is analogous to vomiting and shares similar neuropharmacological properties. nih.govfrontiersin.orgresearchgate.net

Comparative Physiological and Pathophysiological Relevance of Models

Understanding the comparative physiological and pathophysiological relevance of animal models to humans is crucial for translating preclinical findings to the clinic. researchgate.netslideshare.netnih.govdtic.mil While animal models can provide valuable insights, inherent differences between species can limit the translatability of results. drugdiscoverytrends.com For example, rodents differ from humans in the distribution and function of certain receptors, including 5-HT3 receptor subunits. mdpi.com

In the context of motion sickness, the neural pathways and neurotransmitter systems involved can vary across species. tokushima-u.ac.jp While the vestibular system plays a key role in motion sickness in both humans and animals, the specific mechanisms and the involvement of different neurotransmitters (e.g., serotonin (B10506), histamine) may differ. tokushima-u.ac.jpuzh.ch Researchers must consider these differences when interpreting preclinical data and extrapolating findings to humans. drugdiscoverytrends.com

Ethical Frameworks in Animal Research and Reduction Strategies

Ethical considerations are paramount in preclinical animal research. researchgate.netnih.govcusat.ac.in The use of animals in research is guided by ethical frameworks that aim to ensure their humane care and minimize pain and distress. usf.edunih.govcusat.ac.in A widely accepted principle is the "3Rs": Reduction, Refinement, and Replacement. nih.gov

Reduction: Strategies to reduce the number of animals used in research while still achieving scientific objectives. nih.gov This can involve optimizing experimental design, using appropriate statistical methods, and sharing data to avoid unnecessary duplication of studies. nih.govresearchgate.net

Refinement: Methods to minimize pain, suffering, and distress experienced by animals. nih.gov This includes providing appropriate housing and care, using anesthesia and analgesia when necessary, and employing less invasive techniques. nih.gov

Replacement: Efforts to replace animal studies with alternative methods whenever possible, such as in vitro assays or in silico models. drugdiscoverytrends.comnih.gov While complete replacement is not always feasible, especially for complex physiological processes like motion sickness, researchers are encouraged to explore and develop alternatives. drugdiscoverytrends.comnih.gov

Adherence to ethical guidelines and regulations is mandatory for conducting animal research. usf.edunih.govcusat.ac.in Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and approving research protocols to ensure compliance with ethical standards. nih.gov

Drug Metabolism and Disposition Dmd Research

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability studies are fundamental in assessing how susceptible a compound is to enzymatic breakdown, particularly in the liver, the primary organ of drug metabolism. if-pan.krakow.plevotec.com These studies often utilize subcellular fractions like liver microsomes or isolated hepatocytes, which contain key drug-metabolizing enzymes, including the cytochrome P450 (CYP) system. escholarship.orgnuvisan.comevotec.com

Assessment of Hepatic Microsomal Metabolism and Cytochrome P450 Involvement

Hepatic microsomes are a widely used in vitro system to evaluate the metabolic fate of drug candidates, as they contain a significant portion of the drug-metabolizing enzymes, notably the CYPs. evotec.comnih.govconicet.gov.ar The cytochrome P450 enzyme system plays a central role in the oxidative metabolism of many xenobiotics. nih.gov

Fabesetron (referred to as FK1052 in some studies) was included as one of eight model compounds in an investigation aimed at predicting human hepatic metabolic clearance from in vitro experiments focusing on CYP metabolism. ebi.ac.uk This indicates that the involvement of cytochrome P450 enzymes in the metabolism of this compound has been assessed using hepatic microsomal systems. ebi.ac.uk

Kinetics of Substrate Disappearance in Metabolic Systems

The kinetics of substrate disappearance in in vitro metabolic systems, such as hepatic microsomes, is a common method to determine metabolic stability and intrinsic clearance. if-pan.krakow.pllsuhsc.edu By measuring the decrease in the concentration of the parent compound over time when incubated with liver microsomes or hepatocytes, the rate of metabolism can be determined. nuvisan.comlsuhsc.edu

In the study involving this compound (FK1052) as a model compound, the in vitro intrinsic clearance (CLint,in vitro) was determined from the substrate disappearance rate. ebi.ac.uk This rate was specifically measured at a concentration of 1 µM in hepatic microsomes. ebi.ac.uk This approach allows for the calculation of parameters such as the in vitro half-life and intrinsic clearance, which reflect the efficiency of the metabolic enzymes in clearing the compound. if-pan.krakow.pl

Prediction of In Vivo Hepatic Clearance from In Vitro Data

Predicting in vivo hepatic clearance from in vitro data is a critical step in drug development, allowing for early estimation of a compound's pharmacokinetic behavior in humans and preclinical species. escholarship.orgnuvisan.com This process, known as in vitro to in vivo extrapolation (IVIVE), involves scaling up in vitro metabolic rates to predict in vivo clearance. escholarship.orgwuxiapptec.com

Inter-species Scaling Factor Analysis (e.g., Rat, Dog to Human)

Inter-species scaling is a technique used to predict pharmacokinetic parameters in humans based on data obtained from animal species such as rats and dogs. nih.govaplanalytics.com Allometric scaling, which relates physiological and pharmacokinetic parameters to body weight, is a common approach. nih.govaplanalytics.com

Research involving this compound (FK1052) explored the prediction of human hepatic metabolic clearance using in vitro data and incorporating information from animal studies. ebi.ac.uk Specifically, the study investigated using human CLint,in vitro corrected with rat and/or dog scaling factors to improve the prediction of in vivo intrinsic clearance in humans. ebi.ac.uk This suggests that data from animal models were utilized to derive scaling factors applied to in vitro human data for a more accurate prediction of human in vivo clearance for compounds including this compound. ebi.ac.uk

Establishing In Vitro-In Vivo Correlations for Intrinsic Clearance

Establishing in vitro-in vivo correlations (IVIVC) for intrinsic clearance is essential for validating the predictive capacity of in vitro systems. wuxiapptec.comnih.govnih.gov This involves comparing the intrinsic clearance determined from in vitro experiments with the actual in vivo intrinsic clearance calculated from clinical data. wuxiapptec.comnih.gov

In the study where this compound (FK1052) was a model compound, comparisons were made between human CLint,in vitro values and the actual CLint,in vivo values. ebi.ac.uk The correlation between the directly compared in vitro and in vivo intrinsic clearance was noted as not necessarily good. ebi.ac.uk However, the study found that using human CLint,in vitro corrected with rat and/or dog scaling factors yielded better predictions of CLint,in vivo, with results mostly within 2-fold of the actual values. ebi.ac.uk This highlights the importance of applying appropriate scaling factors to in vitro data to improve the accuracy of in vivo clearance predictions for compounds like this compound. ebi.ac.uk A separate source also mentions that a strong in vivo/in vitro correlation was observed in a patent application listing this compound. googleapis.com

While specific quantitative data tables detailing this compound's metabolic rates or scaling factors across different species were not extensively available in the search results, the research indicates that this compound has been part of studies evaluating these critical aspects of drug metabolism and disposition. The findings suggest that while direct in vitro to in vivo correlation for intrinsic clearance may vary, the use of inter-species scaling factors can enhance the predictability of human hepatic clearance for compounds including this compound. ebi.ac.uk

Advanced Research Methodologies and Future Directions

Integration of New Approach Methodologies (NAMs) in Preclinical Assessment

New Approach Methodologies (NAMs) represent a paradigm shift in preclinical assessment, aiming to reduce reliance on traditional animal testing by utilizing human-relevant in vitro assays, advanced physiological models, and in silico tools axionbiosystems.comnih.gov. These methodologies are designed to provide more accurate predictions of human responses, offering faster, more cost-effective, and scalable alternatives for screening compounds axionbiosystems.com. NAMs can also provide deeper mechanistic insights into how substances interact with biological systems axionbiosystems.com.

Application of Organ-on-a-Chip Systems

Organ-on-a-Chip (OoC) systems are microfluidic devices engineered to mimic the complex structures and functions of living human organs europa.euemulatebio.comharvard.edu. These systems integrate living human cells within microfluidic channels to replicate organ-level physiology, including mechanical forces and biochemical environments emulatebio.comharvard.edu. OoC technology holds significant potential in drug development for studying disease mechanisms, identifying new targets, and screening drug candidates with greater predictive validity than conventional models emulatebio.comnih.gov. While Organ-on-a-Chip systems are increasingly applied in various areas of drug research and toxicology emulatebio.commdpi.com, specific published research detailing the application of this technology directly to Fabesetron was not identified in the conducted searches.

Development and Utilization of Advanced In Vitro Human-Based Systems

Advanced in vitro human-based systems encompass a range of models, including three-dimensional organoids and complex cell culture systems, designed to better recapitulate human biology compared to traditional two-dimensional cell cultures axionbiosystems.comnih.govfrontiersin.org. These systems are crucial components of NAMs, offering human-relevant platforms for assessing drug responses and toxicity axionbiosystems.comcriver.com. They allow for the testing of drug responses in diverse genetic populations and can provide insights into mechanistic actions criver.com. Despite the growing adoption of advanced in vitro human-based systems in preclinical research axionbiosystems.comfrontiersin.orgcriver.com, specific published studies detailing the utilization of these systems in the context of this compound research were not found in the performed searches.

Computational Biology and Pharmacology Approaches

Computational biology and pharmacology approaches utilize in silico methods and mathematical modeling to analyze biological systems, predict drug behavior, and understand drug-target interactions ucsf.edunih.govnih.govibri.org.in. These methods play an increasingly vital role in drug discovery and development, enabling researchers to analyze vast datasets, identify potential drug candidates, and simulate complex biological processes ucsf.edunih.govibri.org.in.

Quantitative Systems Pharmacology (QSP) Modeling for Predicting Biological Responses

Quantitative Systems Pharmacology (QSP) is a discipline that employs mathematical computer models to characterize the dynamic interactions between a drug, biological systems, and disease processes mathworks.comwikipedia.org. QSP models integrate data on drug pharmacokinetics (PK), pharmacodynamics (PD), and disease pathophysiology to simulate and predict a treatment's efficacy and potential safety concerns mathworks.comnih.gov. This approach can aid in target selection, clinical candidate selection, and optimizing dosing regimens mathworks.comnih.govnih.gov. While QSP modeling is a valuable tool in modern drug development mathworks.comwikipedia.orgpharmetheus.com, specific published research employing QSP modeling for this compound to predict biological responses was not identified in the conducted searches.

In Silico Simulations of Drug-Biological Network Interactions

In silico simulations of drug-biological network interactions involve using computational models to simulate how drugs affect complex biological networks, such as gene regulatory networks or protein-protein interaction networks nih.govnih.govbiorxiv.orgdiva-portal.org. These simulations can help in understanding the mechanisms of drug action, identifying potential off-target effects, and predicting the impact of drugs on cellular pathways nih.govnih.govbiorxiv.org. Despite the increasing use of in silico simulations to explore drug interactions within biological networks nih.govnih.govbiorxiv.org, specific published studies detailing in silico simulations of this compound's interactions with biological networks were not found in the performed searches.

Data-Driven Strategies for Drug Repurposing Research

Data-driven strategies for drug repurposing involve leveraging large volumes of biomedical data and computational approaches to identify new uses for existing or investigational drugs nih.govbiorxiv.orgexcelra.com. This approach can accelerate the drug discovery process by starting with compounds that have already undergone some level of testing nih.govexcelra.com. By analyzing diverse datasets, researchers can uncover novel associations between compounds, biological targets, pathways, and diseases nih.govbiorxiv.orgexcelra.com.

This compound has been included in data-driven drug repurposing research. In a study exploring the utilization of in-house biomedical data from the National Center for Advancing Translational Sciences (NCATS) for evidence-based drug repurposing, this compound was part of a chemical cluster analyzed using the Tox21 program's bioassay screening data biorxiv.orgnih.govresearchgate.net. The study hypothesized that compounds with similar biological activity profiles might share similar targets or modes of action biorxiv.orgnih.gov.

Leveraging Knowledge Graphs (KGs) for Target Identification and Association Mining

Knowledge graphs (KGs) represent a powerful tool in modern drug discovery, offering a structured approach to integrate and analyze diverse biomedical data. qiagen.comontoforce.comzeclinics.com KGs combine various entities, such as molecules, biological functions, diseases, and targets, within a network where relationships between these entities are explicitly defined and supported by scientific evidence. qiagen.comontoforce.com This framework facilitates the identification of novel disease targets and the prediction of previously unknown associations between drugs and diseases. qiagen.comgraphwise.ai

Application of Biomedical Data Translator Systems for Evidence-Based Discovery

Biomedical Data Translator systems, such as the one being developed by the National Center for Advancing Translational Sciences (NCATS), aim to integrate disparate biomedical datasets to accelerate translational research and generate new hypotheses. nih.govgithub.iotransltr.io These systems are designed to overcome challenges posed by the compartmentalization and lack of semantic harmonization across vast amounts of biomedical data. nih.govgithub.io By translating data into actionable insights, Translator systems can augment human reasoning and facilitate evidence-based discovery in drug discovery. nih.govtransltr.io

In the context of researching compounds like this compound, a Biomedical Data Translator system could integrate data from various sources, including information on 5-HT3 and 5-HT4 receptor biology, related genes, proteins, pathways, associated diseases, clinical findings, and the effects of modulating these receptors. github.iotransltr.iobiorxiv.org By querying the Translator system, researchers could explore complex relationships and identify potential mechanisms underlying the observed effects of this compound in preclinical studies or its intended therapeutic areas. transltr.iobiorxiv.org The system could help in enriching clustered chemicals with scientific evidence, supporting evidence-based drug repurposing by identifying novel associations among genes, chemicals, and related diseases. biorxiv.org This approach allows for a more comprehensive understanding of the biological landscape surrounding serotonin (B10506) receptor modulation and can aid in identifying new therapeutic opportunities or refining existing research strategies for compounds like this compound. github.io

Development of Innovative Preclinical Models for Serotonin Receptor Modulation

Preclinical models are crucial for evaluating the potential efficacy and pharmacological properties of compounds like this compound before human trials. pharmafeatures.comzeclinics.com Traditionally, research on serotonin receptor modulation has heavily relied on in vitro assays using cell lines expressing specific serotonin receptors and in vivo animal models, primarily rodents. pharmafeatures.comnih.gov These models have been instrumental in characterizing the biological properties of drug candidates, including their pharmacodynamics and pharmacokinetics. pharmafeatures.com

However, traditional preclinical models have limitations in accurately predicting human responses due to biological differences between species and the inherent simplicity of 2D cell cultures compared to complex human tissues. pharmafeatures.comzeclinics.compatsnap.com This has driven the development of innovative preclinical models that better recapitulate human biology. pharmafeatures.comnih.gov

Innovative approaches include the development of three-dimensional (3D) in vitro models, such as organoids and spheroids, which provide a more physiologically relevant environment for studying drug responses compared to conventional 2D cell cultures. pharmafeatures.compatsnap.com Organ-on-chip technologies represent another transformative step, replicating key features of human organs at the cellular and molecular levels and allowing for the exploration of human-relevant pharmacology and PK/PD relationships over time. pharmafeatures.combiopharminternational.com

For studying serotonin receptor modulation, innovative models could involve developing 3D co-culture systems of neurons and other relevant cell types expressing 5-HT3 and 5-HT4 receptors to better understand complex cellular interactions and signaling pathways. Organ-on-chip models mimicking the gastrointestinal tract or relevant brain regions could provide more accurate predictions of how compounds like this compound might behave in human tissues. pharmafeatures.combiopharminternational.com These models can incorporate human-derived cells, including induced pluripotent stem cells (iPSCs), to study patient-specific responses and advance personalized medicine approaches. pharmafeatures.comcas.org

Preclinical studies on serotonin receptor modulation have utilized various animal models to investigate behavioral and physiological effects. For example, rodent models have been used to study the effects of serotonergic drugs on aggression, anxiety, and gastrointestinal function. nih.govmedchemexpress.com Studies on this compound have utilized animal models like Suncus murinus and ferrets to assess its antiemetic activity and conscious rats and mice to study its effects on colonic function. ncats.iomedchemexpress.com

Data from preclinical studies on this compound's effects on colonic function in conscious rats and mice demonstrated that FK1052 (this compound) inhibited increases in colonic transit. medchemexpress.com In Suncus murinus, this compound inhibited cisplatin-induced emesis in a dose-dependent manner. medchemexpress.com

While specific data tables directly linking this compound to advanced 3D or organ-on-chip models were not found in the search results, the general principles of these innovative models are highly relevant for future research on serotonin receptor modulators.

Strategies for Addressing and Overcoming Limitations of Traditional Preclinical Models

The limitations of traditional preclinical models, particularly the poor predictive accuracy of animal models for human responses and the over-reliance on simplistic in vitro systems, contribute significantly to the high failure rates in drug development. pharmafeatures.comzeclinics.compatsnap.com Strategies to address and overcome these limitations are crucial for improving the efficiency and success rate of bringing new therapies to market.

One key strategy is the increased adoption and integration of human-based preclinical models, such as 3D cell cultures, organoids, and organ-on-chip systems. pharmafeatures.comnih.gov These models offer a more physiologically relevant environment and can better capture the complexity of human tissues and disease states compared to traditional 2D cell cultures and some animal models. pharmafeatures.compatsnap.com Utilizing human-derived cells, including iPSCs, allows for the creation of models that are genetically more similar to human patients, potentially leading to more accurate predictions of efficacy and toxicity. pharmafeatures.comcas.org

Another strategy involves refining existing in vivo animal models and improving their translatability to humans. This can include using larger animal models that offer closer physiological analogs to humans, although these come with higher costs and ethical considerations. pharmafeatures.com Efforts are also being made to incorporate human components into animal models, such as humanized mouse models, to better study human-specific biological processes, including the role of the immune system. nih.gov

Computational modeling and simulation approaches are also being increasingly integrated with experimental data to improve the predictive power of preclinical studies. patsnap.combiopharminternational.com These modeling strategies can help in optimizing experimental design, analyzing data, interpreting results, and discovering biomarkers. biopharminternational.com While computational models alone cannot fully replace experimental studies, they can complement traditional and innovative models to provide a more comprehensive understanding of drug behavior. patsnap.combiopharminternational.com

Furthermore, a holistic and strategic approach to preclinical testing, which involves combining multiple model types across different stages of research, is often considered the most robust method. crownbio.com This allows researchers to leverage the strengths of each model while mitigating their limitations. crownbio.com For example, combining in vitro human organoids with in vivo validation in relevant animal models can offer a powerful dual approach. pharmafeatures.com

For research on serotonin receptor modulation, overcoming the limitations of traditional models means moving beyond simple cell cultures and rodent models to incorporate more complex human-relevant systems. This could involve developing iPSC-derived neuronal or gastrointestinal organoids to study receptor function and drug effects in a human context. Utilizing organ-on-chip models mimicking the gut-brain axis could provide insights into the systemic effects of serotonin receptor modulators. pharmafeatures.combiopharminternational.com Integrating data from these diverse models using computational approaches and knowledge graphs can lead to a more comprehensive and predictive preclinical evaluation of compounds like this compound. qiagen.combiopharminternational.com

Compound Table:

| Compound Name | PubChem CID |

| This compound | 208947 nih.gov |

| Serotonin | 5HT mdpi.com |

| Ondansetron (B39145) | 4595 ebi.ac.uk |

| Granisetron (B54018) | 3537 ebi.ac.uk |

| Cisplatin (B142131) | 2767 medchemexpress.com |

| WAY-211612 | 10212031 nih.gov |

| Fluoxetine | 3386 nih.gov |

| WAY-100635 | 5743 nih.gov |

| LP-211 | 10160678 frontiersin.org |

| Buspirone | 2477 nih.gov |

| Ipsapirone | 3799 nih.gov |

| 8-OH-DPAT | 4395 nih.gov |

| RU24969 | 66645 nih.gov |

| Eltoprazine | 3217 nih.gov |

| TFMPP | 5450 nih.gov |

| DOI | 6561 nih.gov |

| Quipazine | 10412 nih.gov |

| Cannabidiol (CBD) | 644019 mdpi.com |

Data Tables:

Preclinical Findings on this compound's Effects

| Model Organism | Condition/Assay | This compound Dose | Observed Effect | Source |

| Conscious Rats and Mice | Colonic Transit | 0.1 mg/kg p.o. | Inhibited increases in colonic transit | medchemexpress.com |

| Suncus murinus | Cisplatin-induced emesis | 1, 10, 100 µg/kg orally | Dose-dependent inhibition of emesis; complete prevention at 100 µg/kg | medchemexpress.com |

| Guinea-pig distal colon submucosa-mucosa sheets | 5-HT-evoked short-circuit current | 10-9 M | Suppressed response to 69% of control | ncats.io |

Q & A

Q. What metrics validate this compound’s biomarker efficacy in multi-center studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。